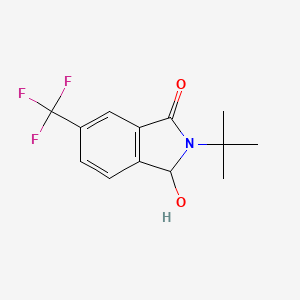

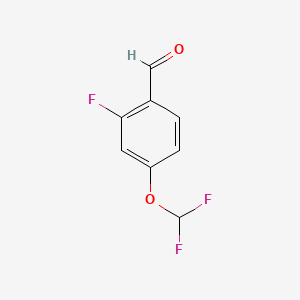

![molecular formula C10H11FO4S B578416 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane CAS No. 1346597-53-2](/img/structure/B578416.png)

2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

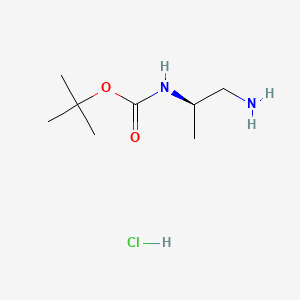

The compound “2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane” is an organic molecule that contains a dioxolane ring, a phenyl ring with a fluorine atom and a methylsulfonyl group attached. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .

Applications De Recherche Scientifique

Synthesis and Application in Organic Chemistry

A practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of fluorinated compounds in medicinal chemistry. The development of efficient synthesis methods for such compounds is crucial for large-scale production and further pharmaceutical applications (Qiu et al., 2009).

Green Chemistry and Sustainable Solvents

The review on 2-methyloxolane (2-MeOx) as a sustainable lipophilic solvent demonstrates the shift towards environmentally friendly alternatives in the extraction of natural products. This emphasizes the role of fluorinated and related oxygen-containing heterocycles in reducing the environmental impact of chemical processes (Rapinel et al., 2020).

Environmental Biodegradability and Toxicity

Research on the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate and effects of fluorinated compounds, including those similar to 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane. Understanding the biodegradability and potential toxicological impacts of these substances is key to assessing environmental risks (Liu & Avendaño, 2013).

Analytical Chemistry and Detection Methods

The analysis of emerging fluoroalkylether substances, including methods for their detection in environmental and biomonitoring samples, illustrates the analytical challenges and advancements in monitoring the distribution and impact of novel fluorinated chemicals. This research is fundamental in understanding the persistence and toxicology of such compounds (Munoz et al., 2019).

Regulatory and Health Risk Assessment

A critical review of fluoropolymers within the context of regulatory criteria for polymers of low concern highlights the unique properties of these materials, including their negligible bioaccumulation and low toxicity. This work contributes to the discourse on the classification and assessment of fluorinated substances for environmental and health risk evaluations (Henry et al., 2018).

Mécanisme D'action

Target of Action

The compound 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane, also known as 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-1,3-dioxolane, has been found to have anti-inflammatory activities . It appears to target the cyclooxygenase (COX) enzymes , specifically COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain.

Mode of Action

The compound acts as a COX-2 inhibitor , blocking the action of the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound shows selective binding with the COX-2 receptor, which may contribute to its anti-inflammatory effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Pharmacokinetics

As a cox-2 inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The primary result of the compound’s action is a reduction in inflammation and pain . By inhibiting COX-2 and reducing the production of prostaglandins, the compound can alleviate symptoms associated with conditions like arthritis and other inflammatory diseases .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s action may be affected by the individual’s health status, diet, and other medications they may be taking.

Propriétés

IUPAC Name |

2-(2-fluoro-4-methylsulfonylphenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4S/c1-16(12,13)7-2-3-8(9(11)6-7)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOWQEXPUUWWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C2OCCO2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)